12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo-
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Overview
Description
12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo-: is a complex organic compound with the molecular formula C17H10N2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a quinoline derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, 12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological studies due to its potential pharmacological properties. It is being investigated for its role in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Quinazoline-2-carboxylic acid
- Quinoline derivatives
- Other quinazoline-based compounds
Uniqueness: What sets 12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo- apart from similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
137522-63-5 |
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Molecular Formula |
C17H10N2O3 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
12-oxoquinolino[2,1-b]quinazoline-5-carboxylic acid |
InChI |
InChI=1S/C17H10N2O3/c20-16-11-6-1-3-7-13(11)18-15-9-12(17(21)22)10-5-2-4-8-14(10)19(15)16/h1-9H,(H,21,22) |
InChI Key |
PQIRRGWIXGVARR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)O |
Origin of Product |
United States |
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